molecular formula C10H20 B084998 Cyclohexane, 1-methyl-3-(1-methylethyl)-, cis- CAS No. 13837-66-6

Cyclohexane, 1-methyl-3-(1-methylethyl)-, cis-

Cat. No. B084998
CAS RN: 13837-66-6
M. Wt: 140.27 g/mol
InChI Key: QRDCBPPMQOPHOU-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexane, 1-methyl-3-(1-methylethyl)-, cis- is a chemical compound that belongs to the cycloalkanes family. It is commonly known as cis-1-isopropyl-3-methylcyclohexane and is widely used in scientific research applications.

Scientific Research Applications

  • Stereochemical Applications : Research by Wickham and Kitching (1983) highlighted the importance of stereochemistry in the formation and trifluoroacetolysis of allylic bis(trimethylsilyl)cyclohexenes. They emphasized the stereochemistry of 3,4-bis(trimethylsilyl)cyclohexene, which is concluded to be cis based on nuclear magnetic resonance spectra and hydrogenation results. This study demonstrates the significance of stereochemistry in chemical transformations and the analysis of cyclohexene derivatives (Wickham & Kitching, 1983).

  • Chemical Reaction Dynamics : Brimacombe et al. (1967) investigated the reaction of cyclohexane-cis-and trans-1,2-diol with methylene halides, revealing insights into the reactivity and product formation in these chemical systems. Their study provides a deeper understanding of the reaction mechanisms and product distribution in reactions involving cyclohexane derivatives (Brimacombe, Foster, Jones, & Willard, 1967).

  • Isomerization and Photodimerization : Tanaka, Takamuku, and Sakurai (1979) explored the photochemical trans-cis isomerization and intramolecular (2+2) cycloaddition in bichromophoric systems involving cyclohexene derivatives. This study sheds light on the photochemical properties of cyclohexene derivatives, highlighting the influence of solvent polarity on the quantum yield and reaction pathways (Tanaka, Takamuku, & Sakurai, 1979).

  • Polymer Science : Lyman (1961) conducted a study on the effect of cis-trans isomerism on the properties of polyurethanes, formed by reacting cis and trans isomers of 1,4-cyclohexanediol with methylene bis(4-phenyl isocyanate). This research is significant for understanding the impact of molecular configuration on the physical properties of polymers, particularly polyurethanes (Lyman, 1961).

properties

CAS RN

13837-66-6

Product Name

Cyclohexane, 1-methyl-3-(1-methylethyl)-, cis-

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

(1S,3R)-1-methyl-3-propan-2-ylcyclohexane

InChI

InChI=1S/C10H20/c1-8(2)10-6-4-5-9(3)7-10/h8-10H,4-7H2,1-3H3/t9-,10+/m0/s1

InChI Key

QRDCBPPMQOPHOU-VHSXEESVSA-N

Isomeric SMILES

C[C@H]1CCC[C@H](C1)C(C)C

SMILES

CC1CCCC(C1)C(C)C

Canonical SMILES

CC1CCCC(C1)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane, 1-methyl-3-(1-methylethyl)-, cis-
Reactant of Route 2
Cyclohexane, 1-methyl-3-(1-methylethyl)-, cis-
Reactant of Route 3
Cyclohexane, 1-methyl-3-(1-methylethyl)-, cis-
Reactant of Route 4
Cyclohexane, 1-methyl-3-(1-methylethyl)-, cis-
Reactant of Route 5
Cyclohexane, 1-methyl-3-(1-methylethyl)-, cis-
Reactant of Route 6
Cyclohexane, 1-methyl-3-(1-methylethyl)-, cis-

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